molecular formula C18H20F2N2O3S B7702703 N-(2,6-difluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide

N-(2,6-difluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide

货号 B7702703
分子量: 382.4 g/mol
InChI 键: VLVYRZVYZWWILN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,6-difluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide, commonly known as DFP-10825, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DFP-10825 is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis.

科学研究应用

DFP-10825 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. N-(2,6-difluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes and obesity. DFP-10825 has been shown to improve glucose tolerance and insulin sensitivity in high-fat diet-induced obese mice. Additionally, DFP-10825 has been shown to reduce body weight and adiposity in obese mice.

作用机制

DFP-10825 is a selective inhibitor of N-(2,6-difluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide, which is a key regulator of insulin signaling. This compound dephosphorylates the insulin receptor and downstream signaling molecules, leading to the inhibition of insulin signaling. By inhibiting this compound, DFP-10825 enhances insulin signaling and improves glucose homeostasis.
Biochemical and Physiological Effects:
DFP-10825 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. Additionally, DFP-10825 has been shown to reduce body weight and adiposity in obese mice. The biochemical and physiological effects of DFP-10825 are mediated through the inhibition of this compound, which enhances insulin signaling and improves glucose homeostasis.

实验室实验的优点和局限性

DFP-10825 is a small molecule compound that is relatively easy to synthesize and purify. Additionally, DFP-10825 is highly selective for N-(2,6-difluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide, which reduces the likelihood of off-target effects. However, DFP-10825 has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

未来方向

There are several potential future directions for the research on DFP-10825. One area of interest is the development of more potent and selective N-(2,6-difluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide inhibitors. Additionally, the therapeutic potential of DFP-10825 in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease, should be explored. Finally, the safety and efficacy of DFP-10825 in human clinical trials should be investigated.

合成方法

The synthesis of DFP-10825 involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2,6-difluoroaniline with 4-bromobenzaldehyde to form an intermediate product. The intermediate product is then treated with N-isopropylsulfamide and trifluoroacetic acid to form the final product, DFP-10825. The overall yield of the synthesis is around 20%, and the purity of the final product is greater than 98%.

属性

IUPAC Name

N-(2,6-difluorophenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O3S/c1-12(2)22-26(24,25)14-9-6-13(7-10-14)8-11-17(23)21-18-15(19)4-3-5-16(18)20/h3-7,9-10,12,22H,8,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVYRZVYZWWILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。